molecular formula C12H9N3 B075380 2-(Pyridin-3-yl)-1H-benzo[d]imidazole CAS No. 1137-67-3

2-(Pyridin-3-yl)-1H-benzo[d]imidazole

Cat. No. B075380
CAS RN: 1137-67-3
M. Wt: 195.22 g/mol
InChI Key: BOUOQESVDURNSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-(Pyridin-3-yl)-1H-benzo[d]imidazole involves the N-alkylation of 2-(pyridin-2-yl)-1H-benzo[d]imidazole, leading to a variety of compounds characterized by IR, NMR, and UV-vis spectroscopy, alongside single-crystal X-ray diffraction techniques. These methodologies allow for the detailed structural elucidation of these compounds, showcasing their complex architecture and the efficiency of their synthetic routes (Özdemir, Dayan, & Demirmen, 2016).

Molecular Structure Analysis

The molecular structure of compounds within this family is often determined using advanced quantum chemical calculations, such as density functional theory (DFT). These theoretical approaches, combined with experimental techniques like X-ray crystallography, provide comprehensive insights into the molecular geometry, electronic structure, and spectroscopic properties of the compounds. This dual approach ensures a thorough understanding of their molecular architecture and how it influences their reactivity and physical properties (Özdemir et al., 2016).

Chemical Reactions and Properties

2-(Pyridin-3-yl)-1H-benzo[d]imidazole derivatives are pivotal in facilitating various chemical reactions, including the formation of C-N, C-O, and C-S bonds. These reactions are often carried out under metal-free conditions, showcasing the compound's versatility and utility in organic synthesis. The ability to form such a wide array of bonds underlines the compound's significance in the development of new chemical methodologies and its potential in synthetic chemistry (Cao et al., 2014).

Physical Properties Analysis

The physical properties of 2-(Pyridin-3-yl)-1H-benzo[d]imidazole and its derivatives, including solubility, melting points, and crystalline structure, are directly influenced by their molecular structure. These properties are crucial for their application in material science and pharmaceuticals, where solubility and stability play key roles. Experimental and theoretical studies provide valuable data on these aspects, facilitating their practical applications (Özdemir et al., 2016).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity, acidity, and basicity, are shaped by their unique molecular structure. The presence of both pyridine and benzimidazole moieties contributes to their complex chemical behavior, making them suitable for a wide range of chemical transformations. This versatility is essential for their use in catalysis, synthetic organic chemistry, and the development of new materials and chemical sensors (Cao et al., 2014).

Scientific Research Applications

  • Antimicrobial Applications : Mallemula et al. (2015) synthesized novel series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles, examining their in-vitro antimicrobial activity against several bacteria and the fungus Candida albicans. These compounds showed promise as antimicrobial agents (Mallemula, Sanghai, Himabindu, & Chakravarthy, 2015).

  • Cancer Research : Velaparthi et al. (2007) explored 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors of the insulin-like growth factor receptor-1 (IGF-1R), which is significant in cancer research. They aimed to improve selectivity and reduce side effects associated with cytochrome P450 inhibition (Velaparthi et al., 2007).

  • Chemical Synthesis and Characterization : Il’icheva et al. (2017) focused on the synthesis and structural characterization of potassium 2-(pyridin-2-yl)-1H-benzo[d]imidazolate, leading to the creation of new bis(diimine) ligands. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Il’icheva et al., 2017).

  • Spectroscopic Analysis : Özdemir et al. (2016) synthesized and characterized 1-(Cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, conducting a detailed spectroscopic analysis using FT-IR, NMR, and UV methods. This work enhances understanding of the molecular structure and properties of these compounds (Özdemir, Dayan, & Demirmen, 2016).

  • Chemosensors for Amino Acids : Xiang et al. (2013) developed a 2-(pyridin-2-yl)-1H-benzo[d]imidazole-based conjugated polymer as a selective chemosensor for Cu2+ and Ni2+ ions. This compound displayed notable fluorescence "turn on" properties with high selectivity towards specific amino acids, highlighting its potential in biosensing applications (Xiang et al., 2013).

  • Pharmaceutical Development : Pessoa-Mahana et al. (2010) synthesized a series of 1-(2-(4-arylpiperazin-1-yl)alkyl)-2-(pyridin-3-yl)-1H-benzimidazole derivatives related to the anti-HIV-1 drug Delavirdine. These compounds are part of the bis(heteroaryl)piperazines family, known for HIV-1 reverse transcriptase inhibition (Pessoa-Mahana et al., 2010).

Future Directions

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles . Therefore, there is significant interest in the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

properties

IUPAC Name

2-pyridin-3-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUOQESVDURNSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289655
Record name 2-(Pyridin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yl)-1H-benzo[d]imidazole

CAS RN

1137-67-3
Record name 1137-67-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62610
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Pyridin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-3-yl)-1H-1,3-benzodiazole
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
VR Mallemula, NN Sanghai, V Himabindu… - Research on Chemical …, 2015 - Springer
The increasing clinical importance of drug-resistant fungal and bacterial pathogens has stimulated microbiological research into and development of new antimicrobial agents. Hence, …
Number of citations: 19 link.springer.com
S Bhati, V Kumar, S Singh… - Letters in Drug Design & …, 2020 - ingentaconnect.com
Background: Antimicrobial Resistance (AMR) and Tuberculosis (TB) are global concern. According to the WHO fact sheet on tuberculosis, in 2017, 10 million people fell ill with TB, and …
Number of citations: 32 www.ingentaconnect.com
M Khan, R Ahmad, G Rehman, N Gul… - Letters in Drug …, 2019 - ingentaconnect.com
Background: Diabetes is the primary cause of fatality and disability all over the world, in recent past, we have reported various classes of compounds as anti-glycating agents and we …
Number of citations: 2 www.ingentaconnect.com
D Pessoa-Mahana, A Núñez, C Espinosa… - Journal of the Brazilian …, 2010 - SciELO Brasil
The synthesis of a series of substituted arylpiperazines linked to a 2-(pyridin-3-yl)-1H-benzo[d]imidazole scaffold through an alkylic linker is reported. The novel 1-(2-(4-arylpiperazin-1-yl…
Number of citations: 15 www.scielo.br
G Badhani, A Joshi, S Adimurthy - European Journal of Organic …, 2021 - Wiley Online Library
We report the tetramethyl ammonium hydroxide catalyzed oxidative coupling of amines and alcohols for the synthesis of imines under metal‐free conditions by utilizing oxygen from air …
JA Mella-Raipán, CF Lagos, G Recabarren-Gajardo… - Molecules, 2013 - mdpi.com
A series of novel 2-pyridylbenzimidazole derivatives was rationally designed and synthesized based on our previous studies on benzimidazole 14, a CB1 agonist used as a template for …
Number of citations: 23 www.mdpi.com
JE Payne, C Bonnefous, KT Symons… - Journal of medicinal …, 2010 - ACS Publications
Three isoforms of nitric oxide synthase (NOS), dimeric enzymes that catalyze the formation of nitric oxide (NO) from arginine, have been identified. Inappropriate or excessive NO …
Number of citations: 68 pubs.acs.org
T Lam, MT Hilgers, ML Cunningham… - Journal of medicinal …, 2014 - ACS Publications
A new series of dihydrofolate reductase (DHFR) inhibitors, the 7-(benzimidazol-1-yl)-2,4-diaminoquinazolines, were designed and optimized for antibacterial potency and enzyme …
Number of citations: 88 pubs.acs.org
C López-Lira, RA Tapia, A Herrera, M Lapier… - Bioorganic …, 2021 - Elsevier
Herein, the design and synthesis of new 2-phenyl(pyridinyl)benzimidazolequinones and their 5-phenoxy derivatives as potential anti-Trypanosoma cruzi agents are described. The …
Number of citations: 14 www.sciencedirect.com
S Wang, X Chen, L Bao, K Liu, Y Bi, Y Xue… - …, 2023 - Wiley Online Library
An efficient and convenient synthesis of 2‐substituted benzimidazoles catalyzed by magnetic Fe 3 O 4 supported by modified bentonite (MB) was developed. Herein, a separable, …

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